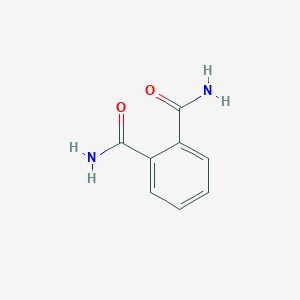

Phthalamid

Übersicht

Beschreibung

Phthalimide is an organic compound with the formula (C_6H_4(CO)_2NH). It is the imide derivative of phthalic anhydride and appears as a white solid that is slightly soluble in water. Phthalimide is primarily used as a precursor to other organic compounds, serving as a masked source of ammonia .

Wissenschaftliche Forschungsanwendungen

Phthalimide has a wide range of applications in scientific research:

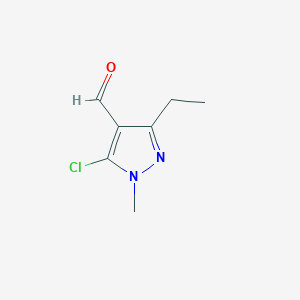

Chemistry: It is used as a precursor in the synthesis of anthranilic acid, azo dyes, and saccharin.

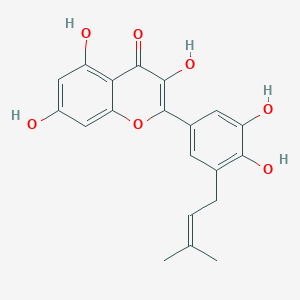

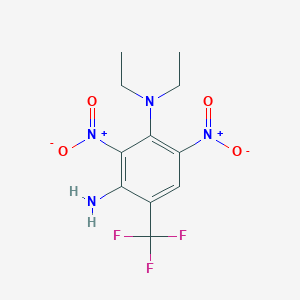

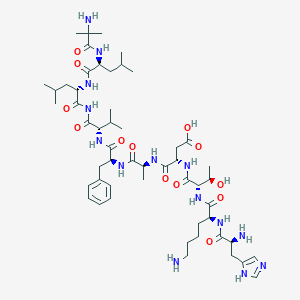

Biology and Medicine: Phthalimide derivatives exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, antifungal, anxiolytic, anti-HIV, and anticonvulsant properties.

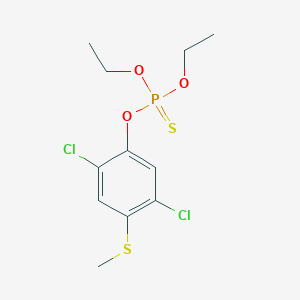

Industry: Phthalimide is used in the production of pesticides, rubber, and dyes.

Wirkmechanismus

Target of Action

Phthalamide is a cyclic imide that has been studied for its various biological activities . The primary target of phthalamide is cereblon (CRBN) , a protein encoded by a candidate gene for mild mental retardation . CRBN is a primary target for phthalamide teratogenicity .

Mode of Action

Phthalamide initiates its effects by binding to CRBN and inhibiting its ubiquitin ligase activity . This interaction with CRBN is crucial for the compound’s various biological activities .

Biochemical Pathways

Phthalamide and its derivatives have been found to act in various pharmacological actions . They have been proposed as promising chemotherapeutic agents to block cell growth signaling pathways, such as the P13K/Akt/mTOR pathway, which is linked to cell growth, differentiation, and tumor development .

Pharmacokinetics

Phthalamide and its derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .

Result of Action

Phthalamide’s action results in various molecular and cellular effects. For instance, certain phthalimido-thiazolidine-2-4-dione derivatives exhibited antiproliferative activity against certain cancer cells, reduced the ability to form new clones, caused irreversibility in the cell cycle, and induced arrest in the S phase .

Action Environment

The action, efficacy, and stability of phthalamide can be influenced by various environmental factors. For instance, environmental endocrine-disrupting chemicals (EDCs) can affect the health outcomes of exposure to phthalamide .

Biochemische Analyse

Biochemical Properties

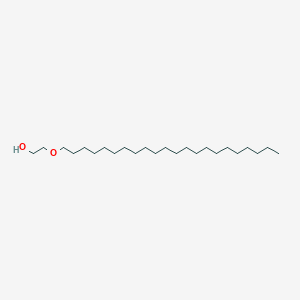

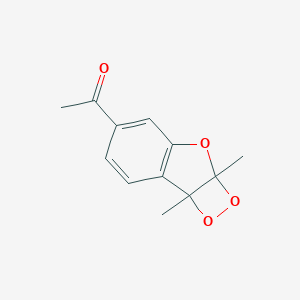

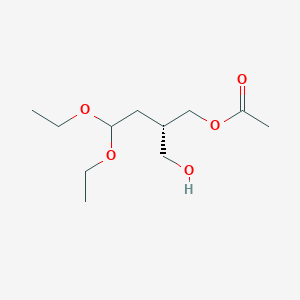

Phthalamide has been found to interact with a variety of biomolecules. For instance, it has been synthesized with bithiophene backbones bearing alkyl chains of different symmetry, length, and branching character . These interactions can influence the properties of the resulting molecules, including their solubility and self-assembly tendencies .

Cellular Effects

Phthalamide derivatives have been tested for their antineoplastic activities against cancer cells . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Phthalamide and its derivatives at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized Phthalamide derivatives, FT-12, was found to induce necrosis and apoptosis .

Temporal Effects in Laboratory Settings

Over time, the effects of Phthalamide and its derivatives can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Phthalamide and its derivatives can vary with different dosages in animal models . For instance, the compound FT-12 exhibited antiproliferative activity against certain cancer cells .

Metabolic Pathways

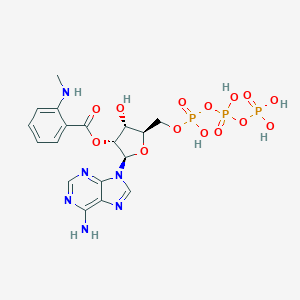

Phthalamide and its derivatives are involved in various metabolic pathways . These compounds can interact with enzymes or cofactors, and they can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Phthalamide and its derivatives within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of Phthalamide and its derivatives can affect their activity or function . This could include any targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phthalimide can be synthesized through several methods:

Heating Phthalic Anhydride with Ammonia: This method involves heating phthalic anhydride with alcoholic ammonia, yielding phthalimide with a 95-97% efficiency.

Treatment with Ammonium Carbonate or Urea: Phthalic anhydride can also be treated with ammonium carbonate or urea to produce phthalimide.

Ammoxidation of o-Xylene: This industrial method involves the ammoxidation of o-xylene to produce phthalimide.

Industrial Production Methods: In industrial settings, phthalimide is often produced by the oxidation of naphthalene with fuming sulfuric acid and a mercury catalyst or by the vapor phase oxidation of naphthalene with atmospheric oxygen .

Analyse Chemischer Reaktionen

Phthalimide undergoes various chemical reactions, including:

Oxidation: Phthalimide can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.

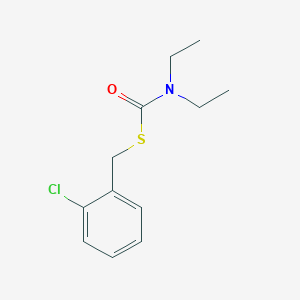

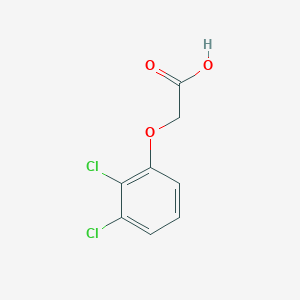

Substitution: Phthalimide reacts with alkyl halides in the presence of bases like potassium hydroxide to form N-alkylphthalimides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, osmium tetroxide.

Reducing Agents: Hydrogen gas with nickel or rhodium catalysts.

Bases: Potassium hydroxide, sodium hydroxide.

Major Products:

N-alkylphthalimides: Formed from the substitution reaction with alkyl halides.

Anthranilic Acid: Produced through the Hofmann degradation of phthalimide.

Vergleich Mit ähnlichen Verbindungen

Phthalimide is often compared with similar compounds like naphthalimide:

Naphthalimide: Similar to phthalimide but with a naphthalene ring instead of a benzene ring.

Maleimide: Another imide derivative, used in the synthesis of polymers and as a cross-linking agent in bioconjugation.

Phthalimide stands out due to its versatility in synthetic chemistry and its wide range of biological activities, making it a valuable compound in both research and industrial applications.

Eigenschaften

IUPAC Name |

benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYNDKKHOIIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36630-93-0 | |

| Record name | Phthalamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36630-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021158 | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley] | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Phthalamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MINUTE CRYSTALS, Colorless crystals | |

CAS No. |

88-96-0 | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B96053WRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/ | |

| Record name | PHTHALAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phthalamide?

A1: Phthalamide (C8H8N2O2) has a molecular weight of 164.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize phthalamide derivatives?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about functional groups, proton and carbon environments, and molecular weight, respectively. [, , , , , ]

Q3: Can you explain the specific insights gained from IR and NMR analysis of phthalamide derivatives?

A3: IR spectroscopy helps identify characteristic functional groups like amides (C=O and N-H stretching vibrations). [, ] NMR spectroscopy (both 1H and 13C) provides detailed information on the arrangement of hydrogen and carbon atoms within the molecule. [, , ] This combined data is crucial for structural elucidation and confirmation of newly synthesized phthalamide derivatives.

Q4: What makes poly(p-phenylene terephthalamide) (PPTA) an interesting material?

A4: PPTA, known commercially as Kevlar, is a high-strength aromatic polyamide valued for its exceptional mechanical properties. Its rigid structure, attributed to the para arrangement of the phenyl rings and strong interchain hydrogen bonding, makes it suitable for applications requiring high tensile strength and thermal stability. [, ]

Q5: How does the incorporation of phthalamide-based copolyimide molecular brushes affect poly(m-phenylene isophthalamide) (PPA) membranes?

A5: Adding copolyimide molecular brushes, comprised of a polyimide backbone with poly(methacrylic acid) side chains, to PPA membranes enhances their free volume elements. This modification improves transport properties, making them more efficient for pervaporation separation processes. []

Q6: Have palladium complexes of phthalamide derivatives shown promise in catalytic applications?

A6: Yes, bis(pyrrolidin-2-ylidene)phthalamide palladium(II) complexes and dimeric palladium(II) complexes containing a dihydropyrrolyl-iminoisoindolinone ligand, both derived from phthalamide precursors, exhibit high catalytic activity in Suzuki-Miyaura cross-coupling reactions. These complexes enable the formation of biphenyl compounds, important building blocks in organic synthesis. []

Q7: How do phthalamide derivatives exert their insecticidal activity?

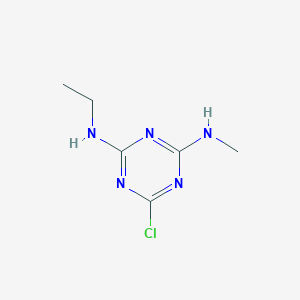

A7: Phthalamide insecticides, like flubendiamide, target the ryanodine receptors in insects. These receptors are calcium channels found in muscle cells. Binding of phthalamide insecticides disrupts calcium signaling, leading to muscle paralysis and insect death. [, , , ]

Q8: How does the structure of phthalamide derivatives influence their insecticidal activity?

A8: Structure-activity relationship (SAR) studies reveal that modifications to the phthalamide core structure can significantly impact insecticidal activity. For instance, the presence of specific substituents like a p-fluorophenyl or (methyl)thienyl group at a particular position, coupled with an isopropyl or cyclohexyl group at another, can enhance the insecticidal activity against pests like peach aphids (Myzus persicae). []

Q9: What computational methods are used to study the activity of phthalamide insecticides?

A9: Quantitative structure-activity relationship (QSAR) studies, employing techniques like multiple linear regression (MLR), principal component regression (PCR), and artificial neural networks (ANN), are crucial for understanding and predicting the insecticidal activity of phthalamide derivatives. These methods correlate molecular descriptors, calculated using computational chemistry approaches like semi-empirical PM6, with experimental activity data. []

Q10: Are there concerns regarding the development of resistance to phthalamide insecticides?

A10: While phthalamide insecticides are relatively new, the potential for resistance development in insect populations exists, as seen with other insecticide classes. Continuous monitoring and the development of novel derivatives with diverse modes of action are crucial for sustainable pest management. [, ]

Q11: What is known about the toxicity of phthalamide in mammals?

A11: Studies by the National Toxicology Program (NTP) have investigated the potential carcinogenicity of phthalamide. While high doses caused toxic lesions in the liver and urinary systems of rats and mice, no significant increase in tumor incidences was observed, suggesting low carcinogenic risk under the tested conditions. [, ]

Q12: What are some promising areas for future research on phthalamide and its derivatives?

A12: Potential areas include:

- Developing more potent and selective phthalamide-based insecticides with improved safety profiles. [, , , ]

- Exploring new applications of phthalamide-derived metal complexes in catalysis. []

- Further investigating the use of phthalamide-based polymers in membrane technology for enhanced separation capabilities. []

- Conducting comprehensive toxicological studies to assess potential long-term effects and environmental impact. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.